molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide

Katalognummer B4942674
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: WCLBEZGGKOWWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include the reduction of oxidative stress, the inhibition of inflammation, the modulation of neurotransmitter systems, and the inhibition of cell death pathways. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for therapeutic use. Another area of interest is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide on brain function and behavior. Additionally, the potential use of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide as a tool for studying the role of neurotransmitter systems in various diseases, such as addiction and neurodegenerative disorders, warrants further investigation. Finally, the development of new methods for administering N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, such as nanoparticle-based delivery systems, may help to overcome some of the current limitations of the compound.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide involves several steps, including the condensation of 4-methoxybenzoyl chloride with 4-methylphthalic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final step involves the reaction of the resulting intermediate with 4-amino-N-methylphthalazine to yield N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. In Parkinson's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function. In Alzheimer's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the pathogenesis of the disease. In drug addiction, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLBEZGGKOWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.